3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride
Overview
Description
3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride is a chemical compound with the CAS Number: 935-24-0 . It has a molecular weight of 200.69 . The IUPAC name for this compound is 1-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)hydrazine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2O2S.ClH/c1-5(7-6)2-3-10(8,9)4-5;/h7H,2-4,6H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder with a melting point of 189-190 degrees Celsius . It is stored at normal temperatures .Scientific Research Applications
Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-diones
Research involving the synthesis of bioactive heteroaryl thiazolidine-2,4-diones utilized compounds like 3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride. This synthesis led to the creation of new heterocyclic moieties linked to thiazolidine-2,4-dione, which were tested for antimicrobial activities against various microorganisms (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Development of Pyrido[2,1-b][1,3,5]thiadiazine Library
A study described the synthesis of a large library of pyrido[2,1-b][1,3,5]thiadiazin-9-carbonitriles, exploring the scope and limitations of the reaction involving compounds similar to this compound (Dotsenko et al., 2014).
NMR Study of Hydrazino Derivatives
In another study, hydrazino derivatives of certain diones, similar to this compound, were synthesized and their properties were examined through NMR spectroscopy. This study provided insights into structural variations and tautomerism in these compounds (Sinkkonen et al., 2002).
Synthesis and Molecular Docking Studies for Cancer and Antibacterial Agents
A related compound, this compound, was used in the synthesis of novel phthalazinedione-based derivatives, which exhibited promising cytotoxicity against certain cancer cells and antibacterial activity. These derivatives were also subjected to molecular docking studies to understand their mode of action (El Rayes et al., 2022).
Synthesis of Phthalazine-1,4-diones and Triazolo[3,4-b][1,3,4]thiadiazin Derivatives
A study demonstrated the synthesis of substituted phthalazine-1,4-diones and triazolo[3,4-b][1,3,4]thiadiazin derivatives through a one-pot procedure. The research explored the chemical reactivity of compounds similar to this compound for creating these derivatives (Thirupaiah & Vedula, 2014).
Antioxidant Activity of Quinolinones
Another application involved the synthesis of pyrazolyl and isoxazolylquinolinones using reactions with compounds like this compound. These compounds were screened for their antioxidant activity, showing promising results (Abdel-Kader & Talaat, 2023).
Synthesis of Isoxazoles and Pyrazoles
In the field of organic synthesis, new isoxazoles and pyrazoles were synthesized using reactions involving hydrazine derivatives like this compound. This study contributes to the understanding of heterocyclization in organic chemistry (Baeva et al., 2018).
Synthesis of Fluorescent Sensors for Metal Ions
A study involving the synthesis of water-soluble hydrazide-based fluorescent probes used compounds similar to this compound for detecting metal ions like Cu2+ and Hg2+ in aqueous solutions (Wang et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Properties
IUPAC Name |
(3-methyl-1,1-dioxothiolan-3-yl)hydrazine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-5(7-6)2-3-10(8,9)4-5;/h7H,2-4,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTAKKPBYCADKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007538 | |
Record name | 3-Hydrazinyl-3-methyl-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-96-4 | |
Record name | 3-Hydrazinyl-3-methyl-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.